molecular formula C26H30N4O3 B11932620 N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide

N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide

Cat. No.: B11932620
M. Wt: 446.5 g/mol
InChI Key: OWORSODZTADOQX-IBGZPJMESA-N
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Description

RK-701 is a highly selective and non-genotoxic inhibitor of the histone methyltransferase enzyme G9a. It has an IC50 value of 23-27 nM, making it a potent inhibitor. RK-701 selectively up-regulates fetal hemoglobin (HbF), γ-globin, and BGLT3 expression while down-regulating H3K9me2 expression. Additionally, RK-701 inhibits BCL11A and ZBTB7A .

Preparation Methods

The synthesis of RK-701 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that RK-701 is synthesized through a series of chemical reactions involving the use of various reagents and catalysts .

Chemical Reactions Analysis

RK-701 undergoes several types of chemical reactions, including:

    Oxidation: RK-701 can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert RK-701 into different reduced forms.

    Substitution: RK-701 can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

RK-701 has several scientific research applications, including:

Mechanism of Action

RK-701 exerts its effects by selectively inhibiting the histone methyltransferase enzyme G9a. This inhibition prevents the recruitment of two major γ-globin repressors in complex with G9a onto the BGLT3 gene locus through CHD4, a component of the NuRD complex. As a result, RK-701 up-regulates BGLT3 long non-coding RNA, which plays a crucial role in the induction of fetal hemoglobin (HbF) and γ-globin .

Comparison with Similar Compounds

RK-701 is unique in its high selectivity and non-genotoxic nature as a G9a inhibitor. Similar compounds include:

Properties

Molecular Formula

C26H30N4O3

Molecular Weight

446.5 g/mol

IUPAC Name

N-[(2S)-1-(4-cyanoanilino)-4-cyclopropyl-1-oxobutan-2-yl]-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide

InChI

InChI=1S/C26H30N4O3/c1-15-22-20(12-26(2,3)13-21(22)31)29-23(15)25(33)30-19(11-8-16-4-5-16)24(32)28-18-9-6-17(14-27)7-10-18/h6-7,9-10,16,19,29H,4-5,8,11-13H2,1-3H3,(H,28,32)(H,30,33)/t19-/m0/s1

InChI Key

OWORSODZTADOQX-IBGZPJMESA-N

Isomeric SMILES

CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)N[C@@H](CCC3CC3)C(=O)NC4=CC=C(C=C4)C#N

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)NC(CCC3CC3)C(=O)NC4=CC=C(C=C4)C#N

Origin of Product

United States

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